(2,6-Diphenylpyrimidin-4(3H)-ylidene)propanedinitrile
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Overview
Description
(2,6-Diphenylpyrimidin-4(3H)-ylidene)propanedinitrile is a heterocyclic compound that features a pyrimidine ring substituted with phenyl groups at the 2 and 6 positions and a propanedinitrile group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Diphenylpyrimidin-4(3H)-ylidene)propanedinitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-diphenylpyrimidine-4-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2,6-Diphenylpyrimidin-4(3H)-ylidene)propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(2,6-Diphenylpyrimidin-4(3H)-ylidene)propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (2,6-Diphenylpyrimidin-4(3H)-ylidene)propanedinitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenylpyrimidine: Lacks the propanedinitrile group but shares the pyrimidine core structure.
4,6-Diphenylpyrimidin-2-amine: Contains an amine group at the 2 position instead of the propanedinitrile group.
2,4,6-Triarylpyrimidines: These compounds have additional aryl groups and may exhibit different chemical and biological properties.
Uniqueness
This structural feature distinguishes it from other similar compounds and may confer unique biological activities and material properties .
Properties
CAS No. |
63246-84-4 |
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Molecular Formula |
C19H12N4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
2-(2,4-diphenyl-1H-pyrimidin-6-ylidene)propanedinitrile |
InChI |
InChI=1S/C19H12N4/c20-12-16(13-21)18-11-17(14-7-3-1-4-8-14)22-19(23-18)15-9-5-2-6-10-15/h1-11H,(H,22,23) |
InChI Key |
KLIIRPGYLBQOOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C#N)C#N)NC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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